REACTION_CXSMILES
|
[CH:1]1[C:12]2=[C:13]3[C:4](=[CH:5][CH:6]=[CH:7][C:8]3=[N:9][C:10]3[N:11]2[CH2:14][O:15][CH:16]=3)[CH2:3][CH:2]=1.[CH3:17][NH:18][CH3:19].C(COC)[O:21]C>>[CH3:17][N:18]([CH3:19])[C:14](=[O:21])[O:15][CH2:16][C:10]1[NH:9][C:8]2[CH:7]=[CH:6][CH:5]=[C:4]3[C:13]=2[C:12]([N:11]=1)=[CH:1][CH:2]=[CH:3]3
|
Name
|
3H-oxazolo[3,4-a]perimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCC2=CC=CC3=NC=4N(C1=C32)COC4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is then concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in CHCl3
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
Further concentration
|
Type
|
CUSTOM
|
Details
|
gives an oil which
|
Type
|
CUSTOM
|
Details
|
is crystallized from ethyl acetate-cylcohexane
|
Type
|
CUSTOM
|
Details
|
is then recrystallized from the same solvents twice
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(OCC=1NC=2C=CC=C3C=CC=C(N1)C23)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |